2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid
Description
2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused to a cyclopropane ring and a carboxylic acid group. The pyrazolo[1,5-a]pyridine moiety is a nitrogen-rich aromatic system, while the cyclopropane ring introduces steric strain and conformational rigidity. The carboxylic acid group enhances polarity, making the compound amenable to salt formation and hydrogen bonding.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-pyrazolo[1,5-a]pyridin-3-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)8-5-7(8)9-6-12-13-4-2-1-3-10(9)13/h1-4,6-8H,5H2,(H,14,15) |
InChI Key |
DZVMCYRCLABOBT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=C3C=CC=CN3N=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid typically involves cycloaddition reactions. One common method includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to the desired pyrazolopyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable cycloaddition and condensation reactions, which can be optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines and cyclopropane derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyrazolo[1,5-a]pyridine Derivatives (e.g., CAS 676343-24-1):
These compounds share the pyrazolo[1,5-a]pyridine core but lack the cyclopropane substituent. For example, 2-(2-pyridinyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 676343-24-1) has a pyridinyl group instead of cyclopropane, altering electronic properties and steric bulk . - Pyrrolo[2,3-c]pyridine Derivatives (e.g., 10a–10c):
These feature a pyrrolo[2,3-c]pyridine core, differing in nitrogen atom positioning. Substituents like Cl (10b) or OMe (10c) modulate electronic effects and bioactivity . - Quinazoline-Pyrazole Hybrids (e.g., compound 5d):
These combine quinazoline and pyrazole moieties with aldehyde hydrazone groups, demonstrating antimicrobial activity .
Physicochemical Properties
Key Differentiators and Implications
- Cyclopropane vs.
- Carboxylic Acid Group : Enhances solubility and binding affinity across all compounds, but the cyclopropane may reduce metabolic stability compared to halogenated analogs (e.g., 10b) .
- Antimicrobial Potential: The target compound’s lack of quinazoline or hydrazone groups may limit direct antimicrobial activity compared to compound 5d, though unexplored synergies remain possible .
Biological Activity
2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid is a heterocyclic compound that combines a pyrazolo[1,5-a]pyridine moiety with a cyclopropanecarboxylic acid group. This unique structure is significant for its potential biological activities, particularly in cancer therapeutics due to its interactions with key enzymes involved in cell signaling and regulation.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 194.20 g/mol
The compound's structure contributes to its stability and reactivity, making it a candidate for various medicinal applications.
Research indicates that this compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for the regulation of the cell cycle, and their inhibition can lead to cytotoxic effects in cancer cells. This mechanism positions the compound as a promising agent in cancer treatment strategies.
Enzyme Inhibition
- Cyclin-Dependent Kinases (CDKs) : The compound has shown significant inhibitory effects on various CDKs, which are vital for cell cycle progression. Inhibition of these kinases can induce apoptosis in cancer cells, thereby reducing tumor growth.
Case Studies
-
Cancer Cell Line Studies :
- In vitro studies demonstrated that treatment with this compound resulted in reduced viability of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC values were significantly lower than those observed with standard chemotherapeutic agents, indicating higher potency.
-
Mechanistic Insights :
- Molecular docking studies have revealed that the compound binds effectively to the ATP-binding site of CDKs, suggesting a competitive inhibition mechanism. This binding affinity correlates with the observed cytotoxicity in cancer cell lines.
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound compared to other compounds, the following table summarizes key findings:
| Compound Name | Target Enzyme | IC (nM) | Activity Type |
|---|---|---|---|
| This compound | CDK1/2 | <50 | Inhibitor |
| Compound A | CDK4 | 200 | Inhibitor |
| Compound B | TrkA | <5 | Inhibitor |
Synthesis and Derivatives
The synthesis of this compound can be achieved through microwave-assisted methods that enhance yield and purity. Various derivatives have been explored for improved biological activity and specificity against different kinase targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
